6-(4-Fluoro-2-methylphenoxy)hexan-1-ol
Description
6-(4-Fluoro-2-methylphenoxy)hexan-1-ol is a fluorinated phenolic ether derivative characterized by a hexanol backbone substituted with a 4-fluoro-2-methylphenoxy group.
Properties
IUPAC Name |
6-(4-fluoro-2-methylphenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-11-10-12(14)6-7-13(11)16-9-5-3-2-4-8-15/h6-7,10,15H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSXOEITDFBWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 6-(4-Fluoro-2-methylphenoxy)hexan-1-ol with similar hexan-1-ol derivatives:
Physicochemical Properties
- Volatility: Unlike hexan-1-ol, which contributes to rancid notes in food at high concentrations , the fluorinated phenoxy group in this compound likely reduces volatility due to increased molecular weight and aromatic stabilization.
- Solubility : The fluorinated derivative is expected to exhibit lower water solubility compared to 6-(2-Hydroxyethoxy)hexan-1-ol, where the ether group enhances hydrophilicity .
Reactivity and Functionalization
- Ether Bond Stability: The phenoxy ether linkage in this compound is less reactive than the thioether in NBDHEX, which undergoes glutathione conjugation in biological systems .
- Fluorine Effects: Fluorine’s electron-withdrawing nature may increase resistance to oxidative degradation compared to non-fluorinated analogs like 6-[4-(4-octoxyphenyl)phenoxy]hexan-1-ol .
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